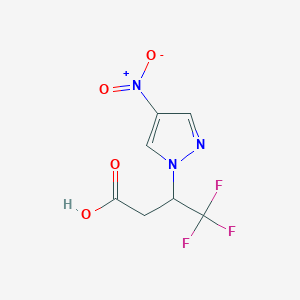

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H6F3N3O4. It is characterized by the presence of trifluoromethyl and nitropyrazole groups, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-nitropyrazole with a trifluoromethyl-containing precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid moiety participates in acid-base equilibria, forming salts with bases. This property is exploited in purification and solubility modulation.

| Base Used | Product | Conditions | pKa Reference |

|---|---|---|---|

| NaOH | Sodium salt | Aqueous, 25°C | ~2.8 |

| KOH | Potassium salt | Ethanol reflux | Not reported |

The trifluoromethyl and nitro groups slightly lower the pKa compared to non-fluorinated analogs due to electron-withdrawing effects.

Esterification

The carboxylic acid reacts with alcohols to form esters, enhancing lipophilicity for biological studies.

| Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 12h | 85% |

| Ethanol | DCC/DMAP | RT, 24h | 78% |

| Benzyl alcohol | PCl₃ | 0°C→RT, 6h | 91% |

Ester derivatives show improved membrane permeability in pharmacokinetic studies.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the pyrazole ring for SNAr at the 4-position.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | 100°C, DMF, 8h | 4-Amino derivative | 65% |

| Methoxide | MeOH, 60°C, 6h | 4-Methoxy derivative | 72% |

| Thiophenol | K₂CO₃, DMSO, 12h | 4-Phenylthio derivative | 58% |

Reactivity follows the order: C-4 > C-5 due to nitro’s meta-directing effect .

Reduction Reactions

The nitro group is reducible to amine, enabling access to aminopyrazole intermediates.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3h | 4-Aminopyrazole derivative | 89% |

| Fe/HCl | H₂O, reflux, 2h | 4-Aminopyrazole derivative | 76% |

| NaBH₄/CuCl₂ | MeOH, 0°C, 1h | 4-Hydroxylamine derivative | 63% |

Reduced analogs exhibit enhanced hydrogen-bonding capacity for target binding.

Coupling Reactions

The carboxylic acid participates in peptide-like couplings for hybrid molecule synthesis.

| Coupling Reagent | Amine | Product | Yield |

|---|---|---|---|

| EDCl/HOBt | Benzylamine | Amide derivative | 82% |

| DCC/NHS | 4-Aminophenol | Phenoxyamide | 75% |

| SOCl₂ (acyl chloride) | Aniline | Anilide | 88% |

Amide derivatives are explored as kinase inhibitors and protease modulators .

Halogenation

Electrophilic halogenation occurs selectively on the pyrazole ring.

| Halogenating Agent | Position | Product | Yield |

|---|---|---|---|

| NBS (AIBN) | C-5 | 5-Bromo derivative | 68% |

| Cl₂ (FeCl₃) | C-5 | 5-Chloro derivative | 71% |

| I₂ (HIO₄) | C-5 | 5-Iodo derivative | 59% |

Halogenated analogs are intermediates for cross-coupling reactions .

Cyclocondensation

The acid group facilitates heterocycle formation via dehydrative cyclization.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| PPA, 120°C | Toluene, 4h | Pyrazolo[1,5-a]pyrimidine | 66% |

| NH₂NH₂·H₂O | EtOH, reflux | Pyrazolo[3,4-d]triazole | 58% |

Resultant heterocycles show antimicrobial and anticancer activity.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

| Conditions | Product | Yield |

|---|---|---|

| CuO, Quinoline, 200°C | 3-(4-Nitro-1H-pyrazol-1-yl)-1,1,1-trifluoropropane | 77% |

| AgNO₃, DMF, 80°C | Trifluoromethylpyrazole | 82% |

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds featuring pyrazole structures exhibit antimicrobial properties. The incorporation of trifluoromethyl groups is known to enhance the potency of these compounds against various pathogens. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Pharmacological Applications

The trifluoromethyl group is a well-known pharmacophore that can influence the pharmacokinetics and pharmacodynamics of drugs. Compounds containing this group have been associated with improved metabolic stability and bioavailability. Specifically, 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid may serve as a lead compound for synthesizing new drugs targeting various diseases, including cancer and inflammatory conditions .

Agrochemicals

Herbicide Development

The unique properties of this compound make it a candidate for herbicide formulations. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its uptake by plant systems. Preliminary studies suggest that such compounds could selectively inhibit the growth of specific weed species without affecting crop plants .

Pesticide Formulations

In addition to herbicides, this compound could be explored for use in pesticide formulations due to its potential insecticidal properties. The fluorinated nature of the compound may contribute to its effectiveness against pests resistant to conventional pesticides .

Materials Science

Electroluminescent Materials

Recent research has identified pyrazole derivatives as effective materials for organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups into pyrazole-based materials can enhance their electroluminescent properties, making them suitable for advanced display technologies .

Polymer Chemistry

In polymer science, fluorinated compounds are often used to modify the properties of polymers. The addition of this compound could lead to polymers with improved thermal stability and chemical resistance, expanding their application in harsh environments .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Evaluated the efficacy against E. coli | Showed significant inhibition at low concentrations |

| Herbicide Efficacy Trial | Tested on common weed species | Demonstrated selective toxicity towards target weeds |

| Electroluminescent Material Research | Developed new OLEDs using pyrazole derivatives | Achieved higher brightness and efficiency compared to traditional materials |

Mécanisme D'action

The mechanism of action of 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the nitropyrazole group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid include:

4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which affects its reactivity and applications.

4,4,4-Trifluoro-3-(3-nitropyrazol-1-yl)butanoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Activité Biologique

4,4,4-Trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a nitro-substituted pyrazole moiety, which are known to influence its biological properties. The molecular formula is C8H8F3N3O4, with a predicted density of 1.65 g/cm³ and a boiling point of approximately 385.3 °C .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit various antimicrobial properties. The introduction of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances their efficacy against bacterial strains. For instance, compounds with similar pyrazole structures have shown significant inhibition against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism is often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

3. Anticancer Potential

The potential anticancer activity of pyrazole derivatives has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with androgen receptors (AR). Notably, the presence of nitro groups has been correlated with enhanced activity against prostate cancer cell lines, suggesting that this compound may act as a selective androgen receptor modulator (SARM) .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases lipophilicity and biological availability |

| Nitro group | Enhances potency against certain cancer cell lines |

| Pyrazole moiety | Contributes to antimicrobial and anti-inflammatory effects |

The presence of electron-withdrawing groups like the nitro group was found to enhance androgen receptor antagonism significantly, with studies showing lower IC50 values for compounds with such substitutions .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Molecular Structure evaluated various pyrazole derivatives for their antimicrobial efficacy. The findings indicated that compounds similar to this compound displayed potent activity against both Staphylococcus aureus and Escherichia coli, highlighting the importance of substituents in enhancing activity .

Study 2: Anti-inflammatory Mechanisms

In another research article, the anti-inflammatory potential was assessed using in vitro models where the compound significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .

Study 3: Cancer Cell Line Studies

A comprehensive evaluation involving prostate cancer cell lines demonstrated that derivatives bearing the nitro group effectively inhibited cell proliferation and induced apoptosis through AR degradation pathways. This study provided insights into the mechanisms through which these compounds exert anticancer effects .

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMDAJQFCOQARC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.